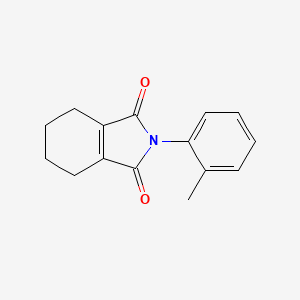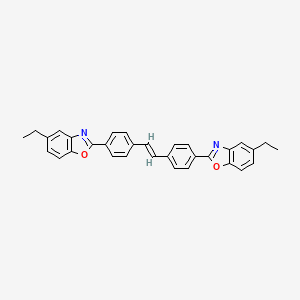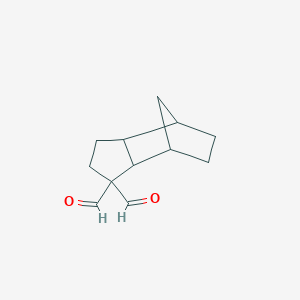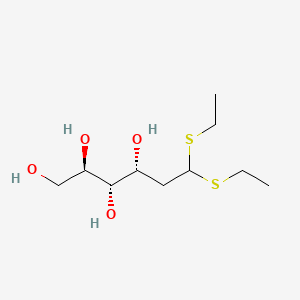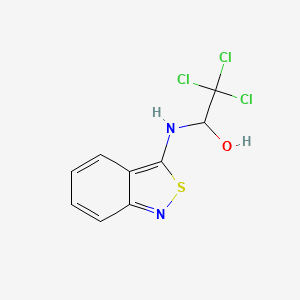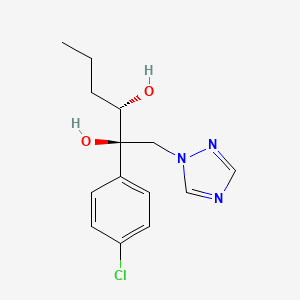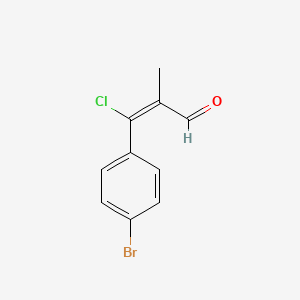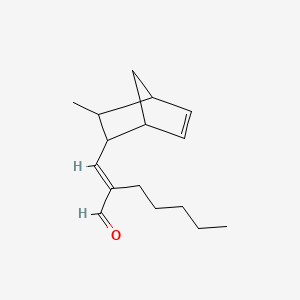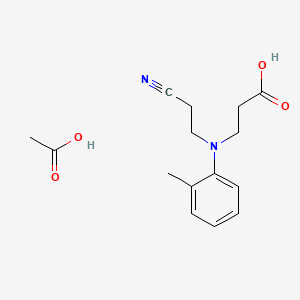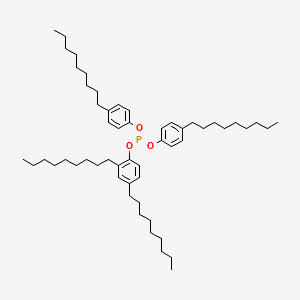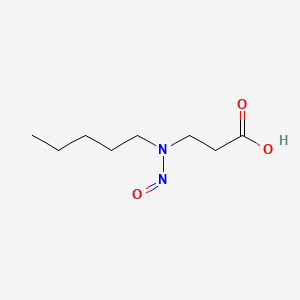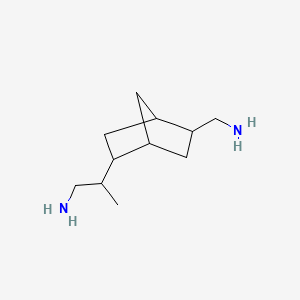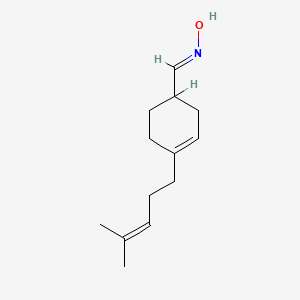
4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2-ethylhexyl) peroxydicarbonate: (EINECS 282-930-9) is an organic peroxide compound widely used as a radical initiator in the polymerization of vinyl chloride and other monomers. It is known for its high efficiency and ability to decompose at relatively low temperatures, making it a valuable initiator in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di(2-ethylhexyl) peroxydicarbonate is typically synthesized through the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide in the presence of an alkaline solution. The reaction involves the following steps :
- Adding hydrogen peroxide to an alkaline solution.
- Slowly adding 2-ethylhexyl chloroformate to the solution while stirring.
- Allowing the reaction to proceed for 30-50 minutes.
- Separating the mother liquor and washing the reaction products until the pH value ranges between 5-7.
- Adding an alkane solvent to the reaction products to obtain the final compound.
Industrial Production Methods: In industrial settings, di(2-ethylhexyl) peroxydicarbonate is produced using a similar method but on a larger scale. The process involves continuous production in a micro-packed bed reactor, which enhances safety and efficiency. The use of phase transfer catalysts shortens the reaction time and increases the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Di(2-ethylhexyl) peroxydicarbonate undergoes several types of reactions, including:
Decomposition: The compound decomposes violently or explosively at temperatures between 0-10°C due to self-accelerating exothermic decomposition.
Oxidation: It acts as a strong oxidizing agent and can initiate free-radical polymerization reactions.
Common Reagents and Conditions:
Reagents: Hydrogen peroxide, 2-ethylhexyl chloroformate, alkaline solutions, and phase transfer catalysts.
Conditions: The reactions typically occur at low temperatures to prevent explosive decomposition.
Major Products Formed:
Applications De Recherche Scientifique
Di(2-ethylhexyl) peroxydicarbonate has several scientific research applications, including:
Polymer Chemistry: It is widely used as a radical initiator in the polymerization of monomers such as vinyl chloride, ethylene, and acrylic monomers.
Material Science: The compound is used in the synthesis of high-performance polymers and materials with specific properties.
Industrial Applications: It is employed in the production of plastics, coatings, and adhesives due to its efficient initiation of polymerization reactions.
Mécanisme D'action
The mechanism of action of di(2-ethylhexyl) peroxydicarbonate involves the decomposition of the peroxide bond to generate free radicals. These free radicals initiate the polymerization of monomers by attacking the double bonds in unsaturated compounds, leading to the formation of macromolecules . The compound’s ability to decompose at low temperatures makes it an effective initiator for controlled polymerization processes .
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl) adipate: Used as a plasticizer in the production of flexible plastics.
Bis(2-ethylhexyl) phosphate: Employed as a flame retardant and plasticizer.
Bis(2-ethylhexyl) sebacate: Used as a plasticizer and lubricant.
Uniqueness: Di(2-ethylhexyl) peroxydicarbonate is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. This makes it particularly valuable in the polymerization of monomers that require precise control over reaction conditions .
Propriétés
Numéro CAS |
84473-76-7 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(NE)-N-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-11(2)4-3-5-12-6-8-13(9-7-12)10-14-15/h4,6,10,13,15H,3,5,7-9H2,1-2H3/b14-10+ |
Clé InChI |
FVMBBXHSFKHLSN-GXDHUFHOSA-N |
SMILES isomérique |
CC(=CCCC1=CCC(CC1)/C=N/O)C |
SMILES canonique |
CC(=CCCC1=CCC(CC1)C=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


